Aethione
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Overview
Description
Aethione is a sesquiterpenoid compound isolated from the roots of Solanum aethiopicum Sesquiterpenoids are a class of terpenoids that consist of three isoprene units and are known for their diverse biological activities
Preparation Methods
The preparation of aethione involves the extraction and isolation from the roots of Solanum aethiopicum. The process typically includes:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.
Chemical Reactions Analysis
Aethione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Scientific Research Applications
Chemistry: Aethione is used as a starting material for the synthesis of other complex molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties.
Medicine: this compound is being investigated for its potential use in the treatment of various diseases due to its bioactive properties.
Industry: This compound is used in the formulation of cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of aethione involves its interaction with cellular targets and pathways. This compound exerts its effects by modulating oxidative stress and inflammation. It interacts with enzymes and receptors involved in these pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Aethione is compared with other sesquiterpenoids such as solavetivone, 3β-hydroxysolavetivone, and lubiminoic acid.
Properties
CAS No. |
349106-28-1 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(3R,5S,6R,8S)-8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-10-one |
InChI |
InChI=1S/C14H22O2/c1-9(2)11-4-5-14(8-11)10(3)6-12(15)7-13(14)16/h10-12,15H,1,4-8H2,2-3H3/t10-,11-,12+,14+/m1/s1 |
InChI Key |
QTEDQRZZLSNTKM-NMKXLXIOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(=O)[C@]12CC[C@H](C2)C(=C)C)O |
Canonical SMILES |
CC1CC(CC(=O)C12CCC(C2)C(=C)C)O |
Origin of Product |
United States |
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